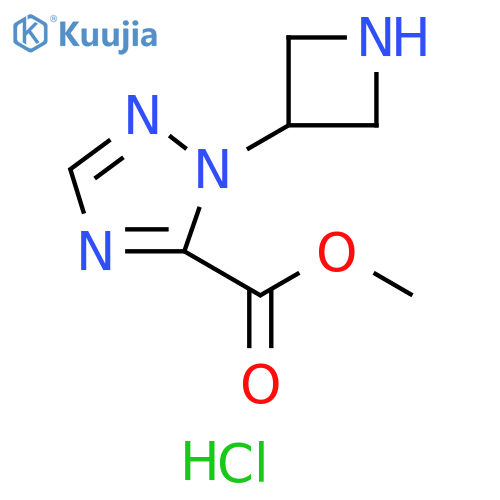Cas no 2648938-75-2 (methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride)

2648938-75-2 structure
商品名:methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride
CAS番号:2648938-75-2
MF:C7H11ClN4O2
メガワット:218.64083981514
MDL:MFCD34167881
CID:5643569
PubChem ID:155973264
methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride 化学的及び物理的性質
名前と識別子
-
- methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride
-
- MDL: MFCD34167881
- インチ: 1S/C7H10N4O2.ClH/c1-13-7(12)6-9-4-10-11(6)5-2-8-3-5;/h4-5,8H,2-3H2,1H3;1H
- InChIKey: IYWOUPLIVUWAJY-UHFFFAOYSA-N
- ほほえんだ: C(C1=NC=NN1C1CNC1)(=O)OC.Cl
methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28227173-0.05g |
methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride |
2648938-75-2 | 95.0% | 0.05g |
$306.0 | 2025-03-19 | |
| Enamine | EN300-28227173-5.0g |
methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride |
2648938-75-2 | 95.0% | 5.0g |
$3812.0 | 2025-03-19 | |
| Enamine | EN300-28227173-2.5g |
methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride |
2648938-75-2 | 95.0% | 2.5g |
$2576.0 | 2025-03-19 | |
| Enamine | EN300-28227173-1.0g |
methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride |
2648938-75-2 | 95.0% | 1.0g |
$1315.0 | 2025-03-19 | |
| 1PlusChem | 1P028VNV-10g |
methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride |
2648938-75-2 | 95% | 10g |
$7048.00 | 2024-05-08 | |
| 1PlusChem | 1P028VNV-1g |
methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride |
2648938-75-2 | 95% | 1g |
$1688.00 | 2024-05-08 | |
| Aaron | AR028VW7-500mg |
methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride |
2648938-75-2 | 95% | 500mg |
$1435.00 | 2025-02-17 | |
| Aaron | AR028VW7-5g |
methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride |
2648938-75-2 | 95% | 5g |
$5267.00 | 2023-12-15 | |
| Aaron | AR028VW7-2.5g |
methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride |
2648938-75-2 | 95% | 2.5g |
$3567.00 | 2025-02-17 | |
| Enamine | EN300-28227173-0.5g |
methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride |
2648938-75-2 | 95.0% | 0.5g |
$1025.0 | 2025-03-19 |
methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride 関連文献
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
2648938-75-2 (methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride) 関連製品
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
